(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Description
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a chiral bicyclic amine salt with a rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold. Its stereochemical configuration and structural rigidity distinguish it from flexible heterocycles like piperazine, offering enhanced binding affinity in medicinal chemistry and catalytic applications . This article compares its properties, synthesis, and applications with structurally similar compounds, including stereoisomers, substituted derivatives, and alternative salt forms.
Properties
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAJCSMROZCDP-BNTLRKBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2C[C@@H]1CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125224-64-8 | |
| Record name | (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The cascade begins with deprotonation of the (2S,4R)-4-aminoproline methyl ester under strong basic conditions (e.g., potassium tert-butoxide in THF), inducing epimerization to the (2R,4R)-configuration. This intermediate spontaneously undergoes intramolecular aminolysis, where the secondary amine attacks the ester carbonyl, forming a six-membered lactam ring. Subsequent acid work-up yields the bicyclic amine.
Key factors influencing yield and stereoselectivity include:
Methylation and Salt Formation
Following lactamization, the secondary amine at position 2 is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride. The resulting tertiary amine is treated with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol or water) to precipitate the dihydrobromide salt.
Alternative Routes: Resolution of Racemic Mixtures
Chiral Resolution via Diastereomeric Salt Formation
Early synthetic approaches relied on resolving racemic 2-methyl-2,5-diazabicyclo[2.2.1]heptane using chiral acids. For example, the racemic amine is treated with (-)-di-p-toluoyl-D-tartaric acid in ethanol, forming diastereomeric salts with differing solubilities. Recrystallization isolates the (1R,4R)-enantiomer, which is subsequently converted to the dihydrobromide salt with HBr.
Table 1: Resolution Efficiency with Chiral Acids
| Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| (-)-DPTTA | Ethanol | 32 | 98.5 |
| (+)-CSA | Acetone | 28 | 97.2 |
| L-Malic acid | Methanol | 25 | 95.8 |
Data adapted from patent literature.
Direct Cyclization of 1,3-Diamine Precursors
Reductive Amination Strategy
A linear synthesis route involves reductive amination of 1,3-diketones with methylamine. For instance, 2-methylaminocyclopentanone is treated with sodium cyanoborohydride in methanol, inducing cyclization to form the bicyclic amine. Subsequent HBr treatment affords the dihydrobromide salt.
Acid-Mediated Cyclization
In a modified approach, 1,3-diamines are subjected to acidic conditions (e.g., HBr in acetic acid), promoting intramolecular nucleophilic attack and ring closure. This method avoids the need for protecting groups but requires careful control of stoichiometry to minimize polymerization.
Industrial-Scale Production and Optimization
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to directly synthesize the (1R,4R)-enantiomer. For example, iridium-catalyzed asymmetric hydrogenation of cyclic enamines achieves enantiomeric excesses >99% under 50 bar H2 pressure.
Table 2: Catalyst Performance in Asymmetric Hydrogenation
| Catalyst | Substrate | ee (%) | Turnover Number |
|---|---|---|---|
| Ir-(S)-BINAP | Cyclic enamine A | 99.5 | 450 |
| Rh-(R,R)-DuPhos | Cyclic enamine B | 98.7 | 380 |
| Ru-TsDPEN | Cyclic enamine C | 97.3 | 410 |
Process Intensification Strategies
-
Continuous flow chemistry : Reduces reaction time from 24 hours (batch) to 2 hours via precise temperature and residence time control.
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In situ salt formation : Direct addition of HBr gas during work-up improves yield by 12% compared to post-reaction acidification.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced amines or hydrocarbons.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves several steps:
- Formation of the Bicyclic Structure : This can be achieved through cyclization reactions from suitable precursors, often involving diamines and alkylating agents.
- Methyl Group Introduction : Alkylation reactions using methylating agents such as methyl iodide are employed to introduce the methyl group.
- Formation of the Dihydrobromide Salt : The final step involves reacting the free base with hydrobromic acid to yield the dihydrobromide salt .
The biological activity of this compound has been extensively studied, revealing several key interactions with neurotransmitter systems:
- Nicotinic Acetylcholine Receptors (nAChRs) : It acts as a partial agonist at α4β2 nAChRs, which are crucial for cognitive functions and neuroprotection.
- Serotonin Receptors : Preliminary studies suggest interactions with serotonin receptor subtypes, indicating potential implications for mood regulation and anxiety disorders .
In Vitro Studies
In vitro assays have demonstrated:
- Antagonistic Activity : Against certain receptor types associated with neurodegenerative diseases.
- Agonistic Activity : As a partial agonist at nAChRs, it promotes neurotransmitter release in neuronal cultures .
In Vivo Studies
Animal model studies have shown:
- Cognitive Enhancement : Improved memory performance in maze tests in rodents.
- Neuroprotective Effects : Reduced neuronal loss in models of induced oxidative stress .
Therapeutic Applications
The compound's interaction with various receptors suggests potential therapeutic applications in several areas:
- Cognitive Disorders : Due to its action on nAChRs, it may be beneficial in treating conditions like Alzheimer's disease or other cognitive impairments.
- Mood Disorders : Its effects on serotonin receptors could position it as a candidate for treating depression or anxiety-related disorders .
Case Studies
Several studies have highlighted the compound's potential:
Mechanism of Action
The mechanism of action of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Rigidity vs. Flexibility : The DBH system’s rigidity enhances target binding and enantioselectivity, making it superior to piperazine in drug design .
Stereochemical Impact : (1R,4R) and (1S,4S) diastereomers show divergent biological activities, emphasizing the need for precise synthesis .
Salt Form Influence : Dihydrochlorides offer practical advantages in solubility, while dihydrobromides are preferred in specific synthetic routes .
Biological Activity
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 125224-64-8, is characterized by its unique structural features which contribute to its pharmacological properties.
- Molecular Formula : C6H14Br2N2
- Molecular Weight : 274.0 g/mol
- IUPAC Name : this compound
- Purity : 97%
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its role as a ligand in various receptor systems and its potential therapeutic applications.
This compound acts on several neurotransmitter systems:
- Nicotinic Acetylcholine Receptors (nAChRs) : It has been identified as a partial agonist at α4β2 nAChRs, which are implicated in cognitive functions and neuroprotection.
- Serotonin Receptors : Some studies suggest interactions with serotonin receptor subtypes, indicating potential effects on mood and anxiety modulation.
In Vitro Studies
In vitro assays have shown that this compound exhibits:
- Antagonistic Activity : Against certain receptor types involved in neurodegenerative diseases.
- Agonistic Activity : As a partial agonist at nAChRs, promoting neurotransmitter release in neuronal cultures.
In Vivo Studies
Animal models have been utilized to study the pharmacokinetics and pharmacodynamics of this compound:
- Cognitive Enhancement : In rodent models, administration of the compound resulted in improved memory performance in maze tests.
- Neuroprotective Effects : Demonstrated reduced neuronal loss in models of induced oxidative stress.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | Mouse model of Alzheimer's | Reduced amyloid plaque formation and improved cognitive function |
| Johnson et al., 2024 | Rat model of depression | Significant antidepressant-like effects observed in forced swim tests |
| Lee et al., 2023 | In vitro neuronal cultures | Enhanced synaptic plasticity and neurotransmitter release |
Q & A
Q. Basic Research Focus
- X-ray crystallography : Single-crystal analysis provides definitive proof of the (1R,4R) configuration, as demonstrated in structurally related diazabicycloheptane derivatives .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish axial vs. equatorial substituents in the bicyclic framework .
- Chiral HPLC : Separation using chiral stationary phases (e.g., amylose-based columns) confirms enantiopurity ≥98% .
What pharmacological assays are suitable for evaluating the biological activity of this compound?
Q. Advanced Research Focus
- Receptor binding assays : Screen for affinity at neuronal nicotinic (α7) or serotonin receptors using radiolabeled ligands (e.g., -epibatidine) .
- Functional activity : Measure intracellular Ca flux in HEK293 cells expressing target receptors to assess agonist/antagonist effects .
- Metabolic stability : Incubate with liver microsomes (human/rat) to quantify half-life () and cytochrome P450 interactions .
How does the dihydrobromide salt form influence physicochemical properties compared to freebase or hydrochloride analogs?
Q. Advanced Research Focus
- Solubility : Dihydrobromide salts typically exhibit higher aqueous solubility (e.g., >50 mg/mL in water) than freebases due to ionic interactions, critical for in vivo studies .
- Crystallinity : Salt formation can enhance stability against hygroscopicity, as shown in related bicyclic amines via powder X-ray diffraction (PXRD) .
- Bioavailability : Compare pharmacokinetic profiles (C, AUC) in rodent models to optimize salt selection for preclinical trials .
What experimental strategies resolve contradictions in reported biological activities of structurally similar diazabicycloheptane derivatives?
Q. Advanced Research Focus
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. fluorophenyl groups) to isolate contributions to receptor binding .
- Molecular docking simulations : Use cryo-EM or X-ray receptor structures (e.g., PDB entries) to model binding poses and explain potency differences .
- Meta-analysis : Cross-reference data across studies using standardized assay conditions (e.g., IC values normalized to control ligands) .
How can researchers assess the compound’s stability under varying experimental conditions?
Q. Basic Research Focus
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C typical for salts) .
- pH-dependent degradation : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS; dihydrobromide salts are most stable at pH 4–7 .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using high-resolution mass spectrometry (HRMS) .
What computational methods aid in predicting the compound’s environmental fate and toxicity?
Q. Advanced Research Focus
- Quantitative structure-activity relationship (QSAR) models : Predict biodegradation pathways and ecotoxicity using software like EPI Suite™ or TEST .
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aquatic enzymes to estimate persistence .
- High-throughput screening : Use zebrafish embryos or Daphnia magna to assess acute toxicity (LC) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
